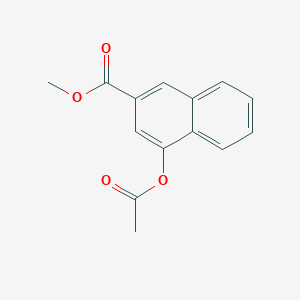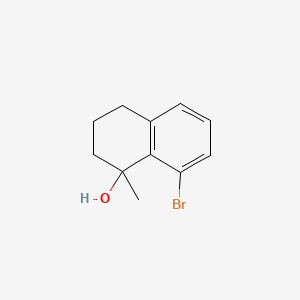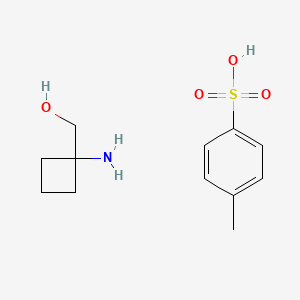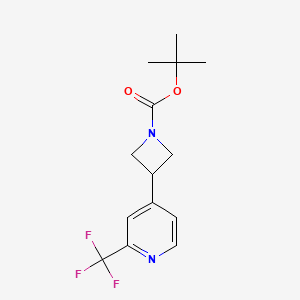![molecular formula C15H12ClN3O B13936878 n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)
n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine typically involves the reaction of 2-aminophenol with aldehydes to produce 2-aryl benzoxazole derivatives . The reaction conditions often include the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine is used as an intermediate in the synthesis of various benzoxazole derivatives, which are important in the development of new chemical entities with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities . It has shown promising results in vitro against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: The compound is being explored for its potential use in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a precursor for the synthesis of other complex molecules .
Mécanisme D'action
The mechanism of action of n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with key proteins involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
N-(1,3-benzothiazole-2-yl)-2-chloroacetamide: This compound is similar in structure and is used in the synthesis of benzothiazole derivatives with potential anti-tubercular activity.
N-1,3-benzoxazol-2yl benzene sulfonamides: These compounds are used as inhibitors of the inhA enzyme and Mycobacterium tuberculosis growth.
Uniqueness: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H12ClN3O |
|---|---|
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
N'-[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]ethanimidamide |
InChI |
InChI=1S/C15H12ClN3O/c1-9(17)18-12-5-6-13-14(8-12)20-15(19-13)10-3-2-4-11(16)7-10/h2-8H,1H3,(H2,17,18) |
Clé InChI |
ITUBSQWZPUDQHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


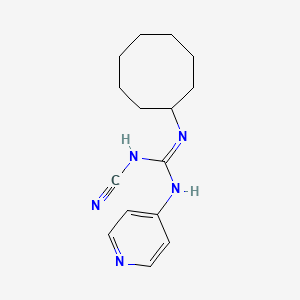
![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)

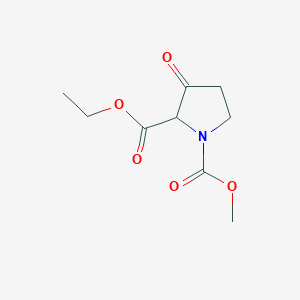
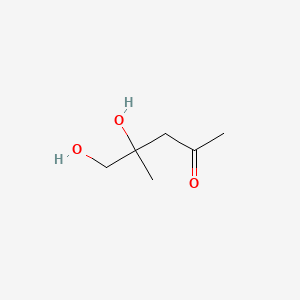
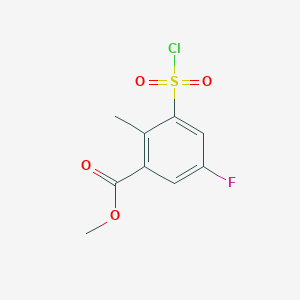
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)

